molecular formula C42H64N6O7S B12368303 tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate

tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate

Cat. No.: B12368303
M. Wt: 797.1 g/mol
InChI Key: UASQCMIAGVFPSF-XIFFEERXSA-N
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Description

The compound tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features multiple functional groups, including carbamates, amides, and thioamides, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled through various reactions to form the final product. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Amines

    Substitution products: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. Specific pathways and targets would depend on the biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C42H64N6O7S

Molecular Weight

797.1 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C42H64N6O7S/c1-40(2,3)30-21-19-29(20-22-30)35(50)48-37(56)46-32-25-23-31(24-26-32)45-34(49)18-13-11-10-12-15-27-43-36(51)33(47-39(53)55-42(7,8)9)17-14-16-28-44-38(52)54-41(4,5)6/h19-26,33H,10-18,27-28H2,1-9H3,(H,43,51)(H,44,52)(H,45,49)(H,47,53)(H2,46,48,50,56)/t33-/m0/s1

InChI Key

UASQCMIAGVFPSF-XIFFEERXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCCCCNC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCCCCNC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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